Aaceap
Description
For the purpose of this analysis, we will assume "Aaceap" is a theoretical or uncharacterized compound requiring comparison with structurally or functionally analogous compounds.
Properties
CAS No. |
110320-70-2 |
|---|---|
Molecular Formula |
C33H48Cl2N2O3 |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1 |
InChI Key |
BLLAWDFADRSHFN-IYYPERTOSA-N |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Canonical SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Synonyms |
17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate AACEAP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While "Aaceap" itself lacks explicit data, we can infer methodological frameworks for comparative analysis from the evidence. For example, emphasizes comparing compounds based on structural or functional similarities, such as metal substitutions or shared applications. Below, we outline a hypothetical comparison framework, integrating principles from analytical chemistry and machine learning models discussed in the evidence.
Table 1: Methodological Framework for Compound Comparison
Case Study: Machine Learning Models as Functional Analogues
Although unrelated to chemistry, the evidence extensively discusses NLP models like Transformer , BERT , and RoBERTa , which serve as functional analogues for comparative analysis. Key insights include:
- Architecture : Relies solely on attention mechanisms, enabling parallelization and scalability.
- Performance : Achieved 28.4 BLEU on English-German translation, surpassing prior models by 2 BLEU .
- Limitations : Requires large datasets for training.
BERT (): Architecture: Bidirectional Transformer, pre-trained on masked language modeling. Performance: Achieved 93.2 F1 on SQuAD v1.1, a 1.5-point improvement over predecessors . Limitations: Undertrained in initial implementations, as noted in RoBERTa () .
- Architecture : Unified text-to-text framework for diverse NLP tasks.
- Performance : State-of-the-art results on summarization and question answering via the "Colossal Clean Crawled Corpus" .
Table 2: Comparative Performance of NLP Models (Functional Analogy)
Key Research Findings and Challenges
Data Quality and Reproducibility :
- stresses rigorous experimental documentation to ensure reproducibility, a principle applicable to compound synthesis and characterization.
- RoBERTa () highlights how hyperparameter tuning and dataset size critically impact outcomes, paralleling compound optimization in chemistry .
Generalization vs. Specialization :
- The Transformer () excels in generalizability across tasks, akin to broad-spectrum catalysts, while BERT () specializes in bidirectional context, resembling target-specific pharmaceuticals .
Ethical and Safety Considerations: mandates disclosing hazards of carcinogenic reagents, a practice equally vital in compound handling .
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